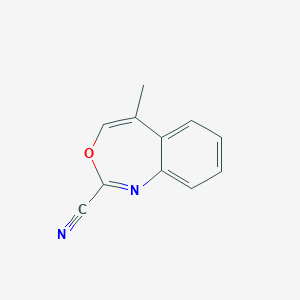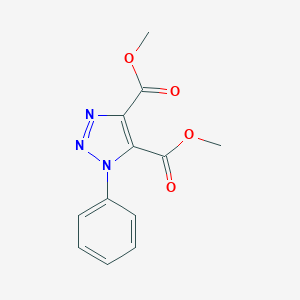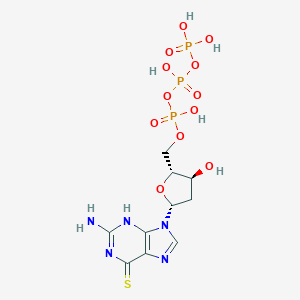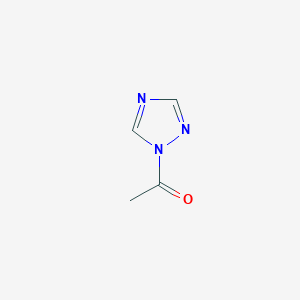
Benzenamine, 4,4'-methylenebis(3-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 4,4'-methylenebis(3-chloro-) is a chemical compound that is commonly used in scientific research applications. It is also known as MBC, and its chemical formula is C13H12Cl2N2. This compound is a derivative of benzene, and it is used in various fields such as pharmaceuticals, agrochemicals, and materials science.
Mechanism Of Action
The mechanism of action of Benzenamine, 4,4'-methylenebis(3-chloro-) is not well understood. However, it is believed to act as a nucleophile, which can react with electrophiles such as carbonyl compounds. This compound is also known to be a good leaving group, which makes it useful in various organic reactions.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of Benzenamine, 4,4'-methylenebis(3-chloro-). However, it is known to be toxic to cells and can cause DNA damage. This compound has also been shown to have mutagenic and carcinogenic properties.
Advantages And Limitations For Lab Experiments
One advantage of using Benzenamine, 4,4'-methylenebis(3-chloro-) in lab experiments is its high yield during synthesis. It is also a relatively inexpensive compound, which makes it accessible for many researchers. However, one limitation of using this compound is its toxicity, which can pose a risk to researchers if proper safety precautions are not taken.
Future Directions
There are several future directions for research involving Benzenamine, 4,4'-methylenebis(3-chloro-). One area of interest is the development of new synthetic routes for this compound. Another area of research is the investigation of its potential as a building block for the synthesis of new pharmaceuticals and agrochemicals. Additionally, more research is needed to understand the mechanism of action and the potential health risks associated with this compound.
Synthesis Methods
The synthesis of Benzenamine, 4,4'-methylenebis(3-chloro-) involves the reaction of 4-chloroaniline with paraformaldehyde in the presence of hydrochloric acid. The reaction proceeds through a condensation reaction, which results in the formation of the desired compound. The yield of the synthesis process is typically high, and the compound can be purified through recrystallization.
Scientific Research Applications
Benzenamine, 4,4'-methylenebis(3-chloro-) has a wide range of scientific research applications. It is commonly used as a starting material in the synthesis of various organic compounds. It is also used in the production of agrochemicals such as herbicides and fungicides. In addition, this compound is used in the synthesis of pharmaceuticals such as antihistamines and antidepressants.
properties
CAS RN |
17096-29-6 |
|---|---|
Product Name |
Benzenamine, 4,4'-methylenebis(3-chloro- |
Molecular Formula |
C13H12Cl2N2 |
Molecular Weight |
267.15 g/mol |
IUPAC Name |
4-[(4-amino-2-chlorophenyl)methyl]-3-chloroaniline |
InChI |
InChI=1S/C13H12Cl2N2/c14-12-6-10(16)3-1-8(12)5-9-2-4-11(17)7-13(9)15/h1-4,6-7H,5,16-17H2 |
InChI Key |
JWADROPLEXJCRF-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N)Cl)CC2=C(C=C(C=C2)N)Cl |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)CC2=C(C=C(C=C2)N)Cl |
Other CAS RN |
17096-29-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![2-(2,4-Hexadiynylidene)-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B99510.png)